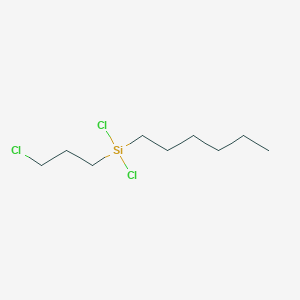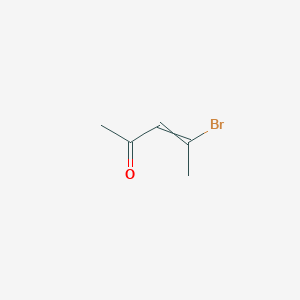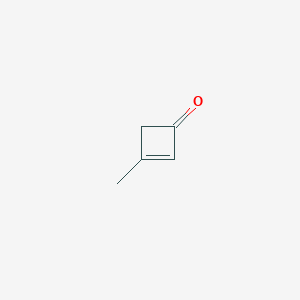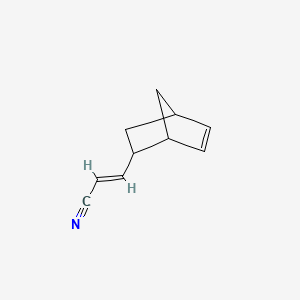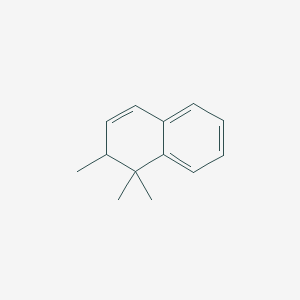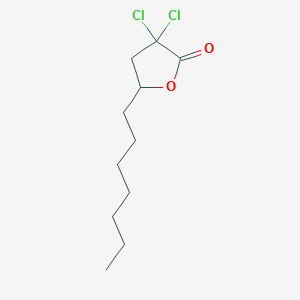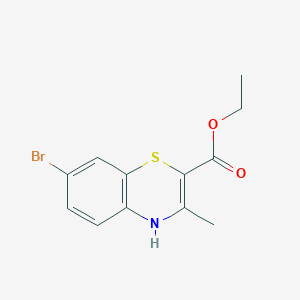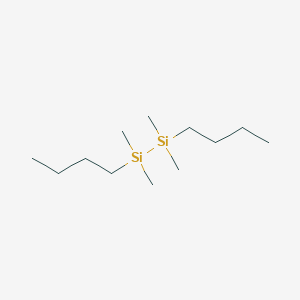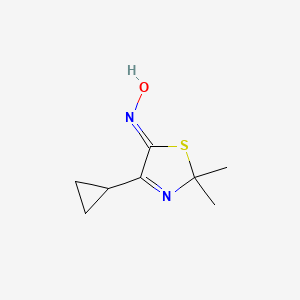
4-Methyl-1-(trimethylsilyl)hexa-1,4-dien-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-(trimethylsilyl)hexa-1,4-dien-3-ol is an organic compound with a unique structure that includes a trimethylsilyl group and a hexa-1,4-diene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(trimethylsilyl)hexa-1,4-dien-3-ol typically involves the reaction of 4-methyl-1,4-hexadiene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-1-(trimethylsilyl)hexa-1,4-dien-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as lithium aluminum hydride (LiAlH₄) or Grignard reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated alcohols.
Applications De Recherche Scientifique
4-Methyl-1-(trimethylsilyl)hexa-1,4-dien-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving silyl groups.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methyl-1-(trimethylsilyl)hexa-1,4-dien-3-ol involves its interaction with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The compound’s double bonds allow for conjugation and resonance, which can influence its reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-1,4-hexadiene: Similar backbone but lacks the trimethylsilyl group.
1,4-Hexadien-3-ol: Similar structure but without the methyl and trimethylsilyl groups.
Uniqueness
4-Methyl-1-(trimethylsilyl)hexa-1,4-dien-3-ol is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.
Propriétés
Numéro CAS |
81256-02-2 |
|---|---|
Formule moléculaire |
C10H20OSi |
Poids moléculaire |
184.35 g/mol |
Nom IUPAC |
4-methyl-1-trimethylsilylhexa-1,4-dien-3-ol |
InChI |
InChI=1S/C10H20OSi/c1-6-9(2)10(11)7-8-12(3,4)5/h6-8,10-11H,1-5H3 |
Clé InChI |
VUJCZPPTXWVGOS-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C)C(C=C[Si](C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14425628.png)
